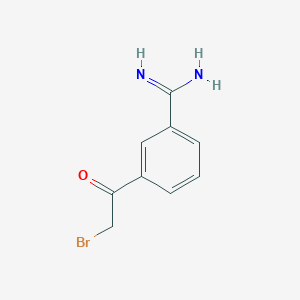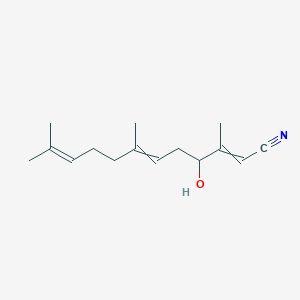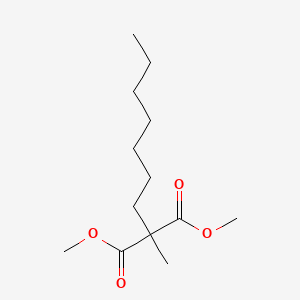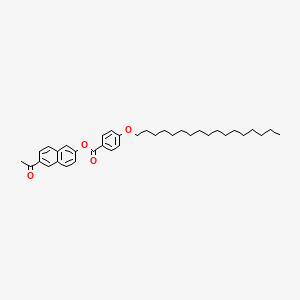
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate is a chemical compound with the molecular formula C36H48O4 and a molecular weight of 544.76 g/mol . This compound is known for its unique structure, which combines a naphthalene ring with an acetylnaphthalene moiety and a heptadecoxybenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of (6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate typically involves several steps, including the formation of the naphthalene ring, acetylation, and esterification reactions. The synthetic route may include the following steps:
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a series of cyclization reactions.
Acetylation: The naphthalene ring is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Esterification: The final step involves the esterification of the acetylnaphthalene with heptadecoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetylnaphthalene moiety, where halogenated reagents can replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted naphthalene derivatives .
Scientific Research Applications
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological pathways and as a fluorescent probe in imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate can be compared with other similar compounds, such as:
(6-methoxy-2-naphthyl) propanamide: Known for its antibacterial activity and use as an enzyme inhibitor.
(6-acetylnaphthalen-2-yl) 4-decoxybenzoate: Similar structure but with a shorter alkyl chain, affecting its solubility and reactivity.
(6-acetylnaphthalen-2-yl) 4-octadecoxybenzoate: Similar structure but with a longer alkyl chain, influencing its physical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
91117-71-4 |
|---|---|
Molecular Formula |
C36H48O4 |
Molecular Weight |
544.8 g/mol |
IUPAC Name |
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate |
InChI |
InChI=1S/C36H48O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-39-34-23-20-30(21-24-34)36(38)40-35-25-22-32-27-31(29(2)37)18-19-33(32)28-35/h18-25,27-28H,3-17,26H2,1-2H3 |
InChI Key |
CNFSOKRXZYARPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




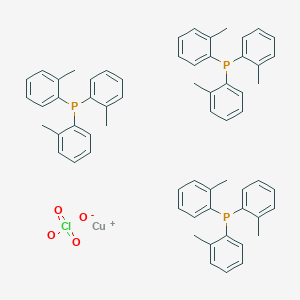

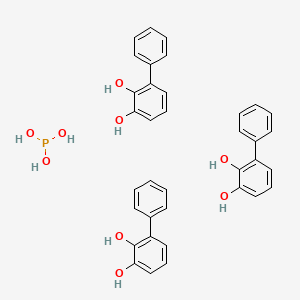
![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)

![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)



